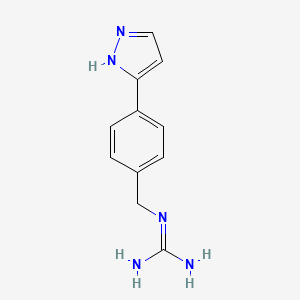

1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine

Description

Significance of Guanidine (B92328) and Pyrazole (B372694) Scaffolds in Medicinal Chemistry

The rationale for developing hybrid molecules like 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine stems from the proven track record of its constituent parts in a multitude of therapeutic applications. Both guanidine and pyrazole are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The guanidine group, characterized by its highly basic nature, is a crucial functional group found in a wide array of natural products and synthetic drugs. Its ability to form strong interactions with biological targets has made it a valuable component in the design of therapeutic agents across various disease areas.

The guanidinium (B1211019) group's capacity for molecular recognition through hydrogen bonding and electrostatic interactions is a key factor in its biological activity. A diverse range of guanidine-containing compounds have been developed and have demonstrated significant pharmacological effects.

Table 1: Examples of Biologically Active Guanidine Derivatives

| Compound Class | Examples | Therapeutic Area |

|---|---|---|

| Antidiabetic Agents | Metformin, Phenformin | Diabetes |

| Antihypertensive Drugs | Guanethidine, Guanfacine | Hypertension |

| Antiviral Agents | Zanamivir | Influenza |

| Antifungal Agents | Fungal Infections | |

| Anticancer Agents | Oncology |

The versatility of the guanidine moiety is evident in its presence in drugs targeting the central nervous system, as well as in agents with anti-inflammatory, antithrombotic, and chemotherapeutic properties. dntb.gov.ua

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. Its aromatic nature and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties.

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and a number of pyrazole-containing drugs have received regulatory approval and are widely used in clinical practice. drugbank.com

Table 2: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Axitinib | Anticancer |

| Ibrutinib | Anticancer |

The pharmacological relevance of the pyrazole scaffold is underscored by its presence in drugs targeting a wide range of conditions, including inflammation, cancer, viral infections, and neurological disorders. nih.govunar.ac.idchemscene.com The metabolic stability of the pyrazole ring is another attractive feature for drug developers. chemscene.com

The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecule with a multi-target profile. This strategy can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. The design of hybrid molecules containing both guanidine and pyrazole moieties is a rational approach aimed at combining their distinct and advantageous biological properties. researchgate.net

The synthesis of such hybrids can be achieved through various chemical strategies, often involving the coupling of pre-functionalized pyrazole and guanidine precursors. For instance, pyrimidine (B1678525) derivatives can be synthesized by reacting chalcones with guanidine, which can then be further modified. The development of efficient synthetic routes is crucial for exploring the structure-activity relationships of these hybrid compounds.

Research Rationale for Investigating this compound

The specific investigation into this compound is driven by the hypothesis that the unique combination of the pyrazole and guanidine scaffolds, linked by a benzyl (B1604629) group, could result in a potent and selective anticancer agent. The benzyl linker provides a specific spatial orientation for the two pharmacophores, which can influence their interaction with biological targets.

Research into this compound, identified in some studies as compound 9 , has demonstrated its potential as a cytotoxic agent against various human cancer cell lines. This has provided a strong impetus for further investigation into its mechanism of action and its potential as a lead compound for the development of new cancer therapies. The promising anticancer activity of this hybrid molecule validates the rational design strategy employed in its creation.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N5 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine |

InChI |

InChI=1S/C11H13N5/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10/h1-6H,7H2,(H,15,16)(H4,12,13,14) |

InChI Key |

FKSUBNLCPQQFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 1h Pyrazol 5 Yl Benzyl Guanidine and Analogues

Retrosynthetic Analysis of the 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. advancechemjournal.comchemistry.coachias.ac.in For this compound, the analysis reveals two primary disconnection points.

Strategy A involves the disconnection of the C-N bond of the guanidine (B92328) group. This identifies (4-(1H-pyrazol-5-yl)benzyl)amine as a key advanced intermediate. This amine precursor can then be converted to the target guanidine in the final step via a guanylation reaction.

Strategy B focuses on the formation of the pyrazole (B372694) ring as the key step. This approach disconnects the pyrazole ring itself, leading to simpler acyclic precursors. A common disconnection is across the N1-C5 and C3-C4 bonds, which points to a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent) as the primary building blocks. These precursors would already contain the necessary benzylguanidine framework or a group that can be converted to it.

A third disconnection can be envisioned at the C-C bond between the benzyl (B1604629) and pyrazole rings, suggesting a coupling reaction between a functionalized pyrazole and a functionalized benzylguanidine derivative. However, the construction of the two key moieties—guanidine and pyrazole—remains central to any synthetic plan.

Approaches for Guanidine Moiety Formation

The introduction of the guanidine functional group is a critical step in the synthesis. This is typically achieved by reacting a primary amine with an electrophilic guanylating agent.

Guanylation Reactions from Amines

The most direct route to the target compound involves the guanylation of a precursor amine, such as (4-(1H-pyrazol-5-yl)benzyl)amine. A variety of reagents have been developed for this transformation. researchgate.net One of the most common and effective reagents is 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.nofigshare.com This reagent reacts with primary amines, including benzylic amines, to form the corresponding guanidinium (B1211019) salt, releasing pyrazole as a byproduct. ntnu.no Microwave assistance can significantly accelerate this type of amidination reaction. organic-chemistry.org

Other established guanylating agents include S-methylisothioureas and N,N'-diprotected thioureas, which require activation with thiophilic metal salts or reagents like Mukaiyama's reagent. researchgate.net Novel pyrazole-based reagents, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, offer an alternative route via a nitroguanidine (B56551) intermediate which can then be reduced. researchgate.net

| Guanylating Reagent | Typical Conditions | Notes | References |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine HCl | Amine, Base (e.g., DIPEA, TEA) or reflux in MeCN | Commonly used for primary amines; can be run without base. | ntnu.nofigshare.comorganic-chemistry.org |

| N,N'-bis-Boc-S-methylisothiourea | Amine, HgCl₂, Et₃N, DMF | Requires a thiophilic metal salt for activation. | researchgate.net |

| N,N'-bis-Boc-thiourea | Amine, Mukaiyama's reagent, Et₃N | Activation of thiourea (B124793) to a carbodiimide (B86325) intermediate. | |

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Amine, then reduction (e.g., catalytic hydrogenation) | Forms a nitroguanidine intermediate that requires deprotection. | researchgate.net |

Cyclocondensation Reactions Involving Guanidine Precursors

Cyclocondensation reactions are powerful methods for constructing heterocyclic rings. nih.gov Guanidine and its derivatives are common building blocks in these reactions, particularly for the synthesis of nitrogen-containing heterocycles like pyrimidines and their fused systems. nih.govresearchgate.nettandfonline.com A well-known example is the Biginelli reaction, where guanidine, a β-ketoester, and an aldehyde condense to form dihydropyrimidines. nih.govfigshare.com

While this approach is not directly used to form the acyclic guanidine moiety in the target molecule, it is a crucial strategy for synthesizing analogues where the guanidine group is part of a heterocyclic ring system. nih.govresearchgate.net For instance, reacting a 1,3-dicarbonyl compound with guanidine is a fundamental route to 2-aminopyrimidines. advancechemjournal.com These methods provide access to a wide range of structurally diverse, nitrogen-rich scaffolds. nih.gov

Novel Synthetic Routes to Substituted Guanidines

Modern synthetic chemistry has introduced several innovative methods for guanidine synthesis that offer milder conditions or catalytic efficiency. One approach is the use of cyanamide (B42294) as the guanylating agent in the presence of a Lewis acid catalyst, such as scandium(III) triflate, which can proceed even in water. organic-chemistry.org Furthermore, a one-step transformation of amines into unprotected guanidines can be achieved using reagents like 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, often accelerated by microwave irradiation. organic-chemistry.orgorganic-chemistry.org

| Method | Reagents & Catalysts | Key Features | References |

|---|---|---|---|

| Catalytic Guanylation | Amine, Cyanamide, Sc(OTf)₃ | Mild conditions, proceeds in water. | organic-chemistry.org |

| Microwave-Assisted Amidination | Amine, 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Rapid reaction times, one-step to unprotected guanidine. | organic-chemistry.orgorganic-chemistry.org |

| TMSCl-Mediated Guanylation | Amine, Acylcyanamide, TMSCl | Generates a reactive N-silylcarbodiimide in situ; rapid for aliphatic amines. | organic-chemistry.org |

Approaches for Pyrazole Moiety Synthesis

The pyrazole ring is a key structural feature, and its synthesis is a cornerstone of many synthetic routes. These methods often rely on the formation of the five-membered ring through cyclization reactions.

Cyclization Reactions for 1H-Pyrazole Ring Formation

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.govjk-sci.com This reaction is versatile, allowing for the preparation of a wide range of substituted pyrazoles. mdpi.comnih.gov The regioselectivity of the reaction can sometimes be an issue, potentially yielding a mixture of isomers depending on the substituents of the dicarbonyl compound. mdpi.com

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for constructing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.combeilstein-journals.orgrsc.org These reactions offer significant advantages in terms of step- and atom-economy. For example, pyrazoles can be synthesized via a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Other MCRs utilize different building blocks, such as alkynes and nitriles, with titanium imido complexes to form the pyrazole ring. nih.gov

Another powerful approach is the [3+2] cycloaddition reaction. This can involve the reaction of a 1,3-dipole, such as a diazo compound, with an alkyne or alkene. nih.govorganic-chemistry.org These methods provide direct access to the pyrazole core under mild conditions. organic-chemistry.org

| Synthetic Method | Key Precursors | Description | References |

|---|---|---|---|

| Knorr Synthesis (Cyclocondensation) | Hydrazine derivative, 1,3-Dicarbonyl compound | A classic, robust method for forming the pyrazole ring. | mdpi.comnih.govjk-sci.com |

| Multicomponent Reaction (MCR) | Aldehyde, β-Ketoester, Hydrazine | One-pot synthesis that builds complexity efficiently. Variations exist with different starting materials. | mdpi.combeilstein-journals.orgrsc.orgacs.org |

| [3+2] Cycloaddition | Diazo compound, Alkyne/Alkene | Forms the five-membered ring through a concerted or stepwise cycloaddition mechanism. | nih.govorganic-chemistry.org |

| Condensation with α,β-Unsaturated Carbonyls | Hydrazine derivative, α,β-Unsaturated ketone/aldehyde | An alternative to 1,3-dicarbonyls, often involving a Michael addition followed by cyclization. | mdpi.comnih.gov |

Functionalization of Pyrazole Derivatives

The pyrazole core is a versatile scaffold in chemical synthesis, and its functionalization is a key step in building more complex molecules. nih.govmdpi.com Pyrazoles are aromatic heterocycles where electrophilic substitution typically occurs at the C-4 position, while nucleophilic attacks are favored at the C-3 and C-5 positions. nih.gov Various methods have been developed for the efficient synthesis and subsequent modification of pyrazole derivatives. researchgate.net

N-alkylation and N-arylation are common functionalization strategies. For instance, N-substituted pyrazoles can be prepared via N-alkylation using sodium hydride and the corresponding alkyl or benzyl halides at room temperature. scispace.com For N-arylation, Chan-Lam coupling using phenyl boronic acids has been employed. scispace.com

Direct functionalization of the pyrazole ring at the C-4 position can be achieved through electrophilic substitution reactions. A metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles uses NH₄SCN/KSeCN as the cyanogen (B1215507) source and PhICl₂ as a hypervalent iodine oxidant under mild conditions. beilstein-journals.org This method involves the in situ generation of a reactive electrophile that then attacks the electron-rich C-4 position of the pyrazole. beilstein-journals.org The versatility of this scaffold allows for the introduction of a wide array of substituents, which is crucial for creating analogues of the target compound. nih.gov

Coupling Strategies for the Benzyl Linker Integration

Integrating the benzyl linker that connects the pyrazole and guanidine moieties can be accomplished by forming either the benzyl-guanidine bond or the benzyl-pyrazole bond as a key step.

Formation of the Benzyl-Guanidine Linkage

The formation of a guanidine group from a primary amine, such as a benzylamine (B48309) derivative, is a well-established transformation in organic synthesis. This typically involves the reaction of the amine with a guanidinylating agent. A variety of such reagents are available, each with its own reactivity profile and reaction conditions.

One effective method involves the use of 1H-pyrazole-1-carboximidamide. This reagent reacts efficiently with benzylamines to form the corresponding benzylguanidines under mild conditions. osti.gov Another highly efficient reagent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which has been optimized for the synthesis of guanidines from amines via a nitroguanidine intermediate. organic-chemistry.orgresearchgate.net The reaction of an amine with DMNPC yields the corresponding N-alkyl-N'-nitroguanidine, which can then be reduced to the desired guanidine. organic-chemistry.org This two-step process offers high yields and is applicable to a wide range of amines without the need for an inert atmosphere. organic-chemistry.org

| Guanidinylating Reagent | Intermediate Product | Key Features | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carboximidamide | Directly forms guanidine | Efficient reaction with benzylamines. | osti.gov |

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Nitroguanidine | High yields (70-100%); does not require inert conditions. | organic-chemistry.org |

| 2-Methyl-2-thiopseudourea | Directly forms guanidine | Commonly used, but can be less efficient than pyrazole-based reagents. | osti.gov |

| N,N'-bis-Boc-1-pyrazole-1-carboxamidine | Boc-protected guanidine | Requires a subsequent deprotection step (e.g., with TFA). | researchgate.net |

Formation of the Benzyl-Pyrazole Linkage

The covalent bond between the benzyl group and the pyrazole ring can be formed through several synthetic routes. A common approach is the N-alkylation of a pre-existing pyrazole ring with a suitable benzyl halide. For example, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate was synthesized by refluxing ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate with benzyl chloride in the presence of potassium carbonate in acetonitrile. researchgate.net

Alternatively, the pyrazole ring can be constructed from precursors that already contain the benzyl moiety. One such method involves the reaction of a benzylhydrazine (B1204620) with a 1,3-dicarbonyl compound or its equivalent. orgsyn.org For instance, 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole was prepared by first forming the hydrazone from 4-chlorobenzaldehyde (B46862) and benzylhydrazine dihydrochloride, followed by reaction with a β-nitrostyrene derivative. orgsyn.org This approach allows for the regioselective synthesis of polysubstituted pyrazoles. nih.gov

Total Synthesis of this compound

The total synthesis of this compound can be envisioned through a convergent strategy. A plausible synthetic route would involve the preparation of a 4-(1H-pyrazol-5-yl)benzylamine intermediate, followed by guanidinylation.

The synthesis could commence with a Vilsmeier-Haack formylation of a suitable acetophenone (B1666503) to generate a 1H-pyrazole-4-carbaldehyde intermediate. nih.gov This aldehyde can then be subjected to further reactions to introduce the benzylamine functionality. An alternative is to start with benzylmalononitrile, which can be reacted with hydrazine hydrate (B1144303) to form a 3,5-diamino-4-benzyl-1H-pyrazole. nih.gov Subsequent functional group transformations would be required to arrive at the desired 4-(1H-pyrazol-5-yl)benzylamine.

Once the key benzylamine intermediate is synthesized, the final step is the introduction of the guanidine group. As detailed in section 2.4.1, this can be achieved by reacting the benzylamine with a guanidinylating agent like 1H-pyrazole-1-carboximidamide or DMNPC to yield the final product, this compound. osti.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often screened include solvent, temperature, reaction time, and the molar ratio of reactants.

For pyrazole formation, solvent screening has shown that protic polar solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) often lead to cleaner reactions and better yields compared to aprotic polar solvents. orgsyn.org In the thiocyanation of pyrazoles, toluene (B28343) was identified as the optimal solvent, with significantly lower yields observed in DMF, MeOH, MeCN, or DCM. beilstein-journals.org

The molar ratio of reactants can also have a significant impact on product yield. For example, in the synthesis of 1,3,5-triaryl-2-pyrazolines, increasing the molar ratio of chalcone (B49325) to phenylhydrazine (B124118) hydrochloride from 1:1 to 1:3 increased the yield from 76% to 89%. scienceopen.com Reaction times can also be optimized; progress is often monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy to determine the point of maximum conversion. orgsyn.org

| Parameter | Variation | Observed Outcome |

|---|---|---|

| Solvent | Toluene | Highest Yield |

| DMF | Much lower yield | |

| MeOH | Much lower yield | |

| DCM | Much lower yield | |

| Temperature | 0 °C | Optimal temperature for thiocyanation |

| Room Temperature | Lower yield or side products | |

| Reagent Equivalence | 2.0 equivalents of oxidant | Optimal stoichiometry |

| 1.0 equivalent of oxidant | Incomplete reaction |

Purification and Isolation Techniques

After the completion of a chemical reaction, the target compound must be isolated from the reaction mixture and purified. Common techniques employed in the synthesis of pyrazole and guanidine derivatives include precipitation, filtration, recrystallization, and chromatography.

In many cases, the product precipitates directly from the reaction mixture upon completion or after the addition of an anti-solvent (e.g., water). orgsyn.org The solid can then be collected by vacuum filtration using a Büchner funnel and washed with a suitable solvent to remove impurities. orgsyn.org

For further purification, recrystallization is a powerful technique. This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is the method of choice. researchgate.net The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product. researchgate.net The purity of the final compound is typically assessed by analytical methods such as NMR spectroscopy and mass spectrometry. nih.govmendeley.com

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of structurally related analogues and derivatives of this compound involves versatile and modular strategies that allow for modifications on the pyrazole core, the benzyl linker, and the guanidine moiety. These methodologies often rely on the construction of substituted pyrazole precursors, followed by their elaboration and subsequent guanidinylation.

A primary route for generating diversity is through the synthesis of substituted pyrazoles. The classical Knorr pyrazole synthesis and its variations remain a fundamental approach, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govdergipark.org.tr By selecting appropriately substituted diketones and hydrazines, a wide array of analogues with different substituents on the pyrazole ring can be achieved. For instance, the reaction of various β-diketones with hydrazine hydrate can yield pyrazoles substituted at the 3- and 5-positions. nih.gov

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.govchim.it This approach offers high regioselectivity and is suitable for creating polysubstituted pyrazoles. chim.it Furthermore, existing pyrazole rings can be functionalized. For example, N-alkylation or N-arylation can introduce substituents at the N-1 position, a common strategy for creating diverse libraries of pyrazole derivatives. nih.govbeilstein-journals.org

Once the desired pyrazole scaffold is obtained, it can be coupled to the benzylguanidine portion. A common synthetic pathway involves preparing a pyrazole intermediate with a functional group suitable for linking, such as a 4-formylpyrazole. This intermediate can be subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group. researchgate.net The aldehyde can then be converted to a benzylamine, which is subsequently transformed into the target guanidine.

The final guanidinylation step is typically achieved by reacting the corresponding amine (e.g., a pyrazol-yl-benzylamine) with a guanylating agent. mdpi.com Common reagents for this transformation include S-methylisothiourea, often protected with Boc groups, or pyrazole-based guanidinylating agents like 1H-pyrazole-1-carboxamidine hydrochloride. mdpi.com The use of protected reagents followed by a deprotection step is a standard procedure to ensure clean conversion to the guanidine moiety. mdpi.com

The following tables outline specific synthetic strategies for producing various analogues, categorized by the type of structural modification.

Table 1: Synthesis of Analogues with Substituted Pyrazole Rings

This approach focuses on creating analogues by modifying the substituents on the pyrazole ring itself, often by starting with different 1,3-dicarbonyl precursors.

| Starting 1,3-Dicarbonyl Compound | Resulting Pyrazole Intermediate | Key Synthetic Step | Final Analogue Structure (Illustrative) |

|---|---|---|---|

| 1-Phenylbutane-1,3-dione | 3-Methyl-5-phenyl-1H-pyrazole | Condensation with hydrazine | 1-(4-(3-Methyl-5-phenyl-1H-pyrazol-5-yl)benzyl)guanidine |

| 1,3-Diphenylpropane-1,3-dione | 3,5-Diphenyl-1H-pyrazole | Condensation with hydrazine | 1-(4-(3,5-Diphenyl-1H-pyrazol-5-yl)benzyl)guanidine |

| 1-(Thiophen-2-yl)butane-1,3-dione | 3-Methyl-5-(thiophen-2-yl)-1H-pyrazole | Condensation with hydrazine | 1-(4-(3-Methyl-5-(thiophen-2-yl)-1H-pyrazol-5-yl)benzyl)guanidine |

Table 2: Synthesis of N-Substituted Pyrazole Analogues

These derivatives are synthesized by introducing various alkyl or aryl groups onto the nitrogen atom of the pyrazole ring, typically via alkylation or arylation reactions. nih.govresearchgate.net

| Pyrazole Precursor | N-Substitution Reagent | Reaction Type | Final Analogue Structure (Illustrative) |

|---|---|---|---|

| 1-(4-(1H-Pyrazol-5-yl)benzyl)amine derivative | Methyl iodide | N-Alkylation | 1-(4-(1-Methyl-1H-pyrazol-5-yl)benzyl)guanidine |

| 1-(4-(1H-Pyrazol-5-yl)benzyl)amine derivative | Benzyl bromide | N-Alkylation | 1-(4-(1-Benzyl-1H-pyrazol-5-yl)benzyl)guanidine |

| 1-(4-(1H-Pyrazol-5-yl)benzyl)amine derivative | Phenylboronic acid | N-Arylation (e.g., Chan-Lam coupling) | 1-(4-(1-Phenyl-1H-pyrazol-5-yl)benzyl)guanidine |

Table 3: Synthesis of Analogues with Substituted Benzyl Linkers

This strategy involves utilizing differently substituted benzylamine or benzyl halide starting materials to introduce substituents onto the phenyl ring of the benzyl linker.

| Substituted Benzylamine Precursor | Key Synthetic Step | Final Analogue Structure (Illustrative) |

|---|---|---|

| (4-(Aminomethyl)-2-methoxyphenyl)boronic acid | Suzuki coupling with a 5-halopyrazole, followed by guanidinylation | 1-(3-Methoxy-4-(1H-pyrazol-5-yl)benzyl)guanidine |

| (4-(Aminomethyl)-2-chlorophenyl)boronic acid | Suzuki coupling with a 5-halopyrazole, followed by guanidinylation | 1-(3-Chloro-4-(1H-pyrazol-5-yl)benzyl)guanidine |

| (4-(Aminomethyl)-2-methylphenyl)boronic acid | Suzuki coupling with a 5-halopyrazole, followed by guanidinylation | 1-(3-Methyl-4-(1H-pyrazol-5-yl)benzyl)guanidine |

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical biological data for the compound This compound that aligns with the detailed outline requested.

While the broader classes of compounds, such as pyrazole derivatives and benzylguanidines, are known to possess a wide range of biological activities, information particular to the specified compound is not present in the public domain. Research on similar but distinct molecules, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides or other substituted benzyl guanidines, exists but does not provide the specific data required to accurately and solely report on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical entity.

Preclinical Biological Evaluation of 1 4 1h Pyrazol 5 Yl Benzyl Guanidine

In Vivo Preclinical Efficacy Studies

Animal Model Selection and Rationale

There is no information available in the public domain regarding the selection and rationale of animal models for the preclinical evaluation of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

Efficacy Assessment in Relevant Preclinical Models

No data on the efficacy of this compound in any preclinical models has been published. Consequently, no data tables on efficacy can be generated.

Biomarker Analysis in Preclinical Studies

There is no information available concerning any biomarker analysis conducted in preclinical studies of this compound.

It is important to note that the lack of publicly available information does not definitively mean that no research has been conducted on this compound. Such research may be proprietary, in early stages of development and not yet published, or part of a study that has not been made publicly accessible.

Mechanistic Investigations of 1 4 1h Pyrazol 5 Yl Benzyl Guanidine

Elucidation of Molecular Target(s)

The precise molecular targets of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine are the subject of ongoing research. Initial studies have focused on identifying and validating its direct interaction partners within the cell to understand its mechanism of action.

Affinity-based profiling methods are being employed to identify the potential molecular targets of this compound. This involves using the compound as a probe to isolate and identify binding partners from cell lysates. While this research is in its early stages, it is a crucial step toward understanding the compound's mode of action.

Following the identification of potential targets, validation studies are necessary to confirm direct binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are anticipated to be used to quantify the binding affinity and thermodynamics of the interaction between this compound and its putative targets.

Cellular and Subcellular Effects

The effects of this compound at the cellular and subcellular levels are being actively investigated to correlate its molecular interactions with observable biological outcomes.

Preliminary studies suggest that this compound may influence key cellular pathways. Research is focused on its potential to modulate signal transduction cascades, impact cell cycle progression, and induce apoptosis. Further investigation is required to delineate the specific pathways affected and the molecular mechanisms involved.

The influence of this compound on organelle function, particularly the mitochondria, is a key area of interest. Studies are underway to assess its impact on mitochondrial respiration and membrane potential, which are critical for cellular energy metabolism and survival.

Molecular Mechanism of Action

The comprehensive molecular mechanism of action for this compound is yet to be fully elucidated. It is hypothesized that the compound's biological effects are a result of its interaction with specific molecular targets, leading to the modulation of cellular pathways and subsequent effects on cell fate. The integration of data from target identification, binding assays, and cellular studies will be essential to construct a complete picture of its mechanism of action.

Despite a comprehensive search for scientific literature, no specific information is currently available for the chemical compound This compound .

As a result, the requested detailed article on its mechanistic investigations, including proposed binding modes, interactions with target molecules, and its effects on biochemical cascades, cannot be provided at this time. The scientific community has not published research pertaining to this specific molecule's mechanism of action.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the biochemical and pharmacological properties of this compound.

Structure Activity Relationship Sar Studies of 1 4 1h Pyrazol 5 Yl Benzyl Guanidine Analogues

Exploration of Substitutions on the Pyrazole (B372694) Moiety

The pyrazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern is a primary focus for SAR studies. nih.govnih.govrsc.orgnih.gov Modifications at various positions of the pyrazole moiety can significantly alter the compound's interaction with its biological target.

Research into pyrazole-based compounds has shown that the nature of the substituents on the pyrazole ring is crucial for biological activity. nih.gov In studies of related pyrazole derivatives, the introduction of different functional groups has been used to modulate activity and selectivity. nih.gov For instance, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, modifications to the benzamide (B126) portion, which can be considered a substituent relative to the core pyrazole, led to compounds with submicromolar antiproliferative activity. nih.govnih.gov

The electronic properties of the substituents play a significant role. Groups capable of electron donation, such as methyl (CH₃), hydroxyl (OH), and amino (NH₂), tend to favor one tautomeric form of the pyrazole ring, while electron-withdrawing groups like trifluoromethyl (CF₃) or carboxyl (COOH) can stabilize another. mdpi.com This can directly impact how the molecule binds to its target. For example, studies on pyrazole derivatives targeting meprin α and β revealed that introducing acidic moieties increased activity against meprin β, likely by interacting with positively charged arginine residues in the active site. nih.gov Conversely, the introduction of small alkyl groups like methyl or larger groups like benzyl (B1604629) sometimes resulted in a decrease in inhibitory activity compared to an unsubstituted phenyl group at the same position. nih.gov

The following table summarizes the observed impact of various substituents on the pyrazole moiety in analogous compound series.

| Compound Series | Substituent Type | Position | Observed Effect on Biological Activity | Source |

| Meprin Inhibitors | Phenyl | 3,5 | High inhibitory activity against meprin α. | nih.gov |

| Meprin Inhibitors | Methyl, Benzyl | 3(5) | Decrease in inhibitory activity compared to phenyl. | nih.gov |

| Meprin Inhibitors | Cyclopentyl | 3(5) | Similar activity compared to phenyl. | nih.gov |

| Meprin Inhibitors | Acidic Moieties | 3(5) | Increased activity against meprin β. | nih.gov |

| Anticancer Agents | Benzamide Derivatives | 4 | Potent antiproliferative activity. | nih.govnih.gov |

The tautomerism of asymmetrically substituted pyrazoles means that a substituent can exist at either the 3- or 5-position, and the preferred location can be influenced by other parts of the molecule or the surrounding environment. researchgate.net Theoretical and experimental studies have shown that the electronic nature of the substituent dictates its preferred position. For instance, strong π-acceptor groups often favor the 3-position, while strong σ-acceptors may prefer the 5-position. mdpi.com In a series of pyrazoles derived from hemicurcuminoids, the tautomer with a trifluoromethyl (CF₃) group at the C3 position was found to be more stable, regardless of other substitutions. mdpi.com

In the development of Mcl-1 inhibitors, tethering a linker from either the C3- or C5-position of the pyrazole had no significant impact on potency, suggesting that for some targets, these positions may be bioequivalent for connecting larger structural elements. acs.org However, in the context of SGLT1 inhibitors, altering substitution groups at the 5-position of the pyrazole ring was a key strategy in identifying potent and selective compounds. nih.gov

| Compound Class | Position(s) Investigated | Key Finding | Source |

| Meprin Inhibitors | 3 and 5 | Aryl moieties at these positions target S1 and S1' pockets. | nih.gov |

| SGLT1 Inhibitors | 5 | Altering substituents at this position was crucial for potency and selectivity. | nih.gov |

| Mcl-1 Inhibitors | 3 and 5 | Tethering a linker from either position had no impact on potency. | acs.org |

| Hemicurcuminoid Pyrazoles | 3 and 5 | The CF₃ group showed a higher stability at the C3 position. | mdpi.com |

Modifications to the Benzyl Linker

The benzyl group in 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine acts as a linker, connecting the pyrazole pharmacophore to the guanidine (B92328) moiety. Modifications to this linker can influence the compound's conformation, flexibility, and ability to position the key functional groups correctly for target interaction.

The length and rigidity of the linker are critical parameters. In the development of macrocyclic Mcl-1 inhibitors, the linker length was systematically varied, confirming that a 5-atom tether between the pyrazole and another part of the molecule was optimal. acs.org Increasing the length to a 6-atom tether resulted in a two-fold decrease in potency, highlighting the importance of precise positioning. acs.org

While direct studies on the benzyl linker length of the title compound are limited, SAR from other classes of molecules provides relevant principles. For instance, in designing donepezil-like molecules, various linkers are used to connect the piperidine (B6355638) and indanone moieties, and the nature of this linker is crucial for activity. nih.gov In some benzyl guanidine derivatives, incorporating the core structure into a more rigid tetrahydroisoquinoline system was also explored, representing a significant modification to the linker's flexibility. mdpi.com

Introducing substituents onto the phenyl ring of the benzyl linker is a common strategy to explore new interactions with the target and modify the compound's properties. In a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substitution patterns on the phenyl ring was a key part of the SAR study to identify potent SGLT1 inhibitors. nih.gov

In a different context, the development of linker-payloads for antibody-drug conjugates (ADCs) has led to advanced linker technologies, such as the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.gov Modifications to the PABC linker, including substitutions at the meta position of the benzyl ring, have been shown to improve stability and cleavage properties. nih.gov This demonstrates that the aromatic ring of a benzyl-type linker is a viable position for introducing functional groups to fine-tune molecular properties. For example, in a series of benzyl guanidine derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substituent resulted in the most potent compound against both S. aureus and E. coli. mdpi.com

| Compound Series | Linker Modification | Observed Effect | Source |

| Mcl-1 Inhibitors | Variation of tether length | A 5-atom linker was optimal; a 6-atom linker decreased potency. | acs.org |

| SGLT1 Inhibitors | Substitution on the benzyl-phenyl ring | Altering substitution patterns was key to identifying potent inhibitors. | nih.gov |

| Antibacterial Benzyl Guanidines | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy group | Resulted in the most potent compound in the series. | mdpi.com |

| ADC Linkers | Substitution at the meta position of PABC | Better tolerated and maintained efficient cleavage. | nih.gov |

Variations on the Guanidine Moiety

The guanidine group is a highly basic, protonated functional group under physiological conditions, making it capable of forming strong hydrogen bonds and salt bridges with biological targets, particularly with acidic amino acid residues like aspartate and glutamate (B1630785). semanticscholar.org Its role is often crucial for binding and activity. mdpi.com

SAR studies often involve modifying or replacing the guanidine moiety to improve properties like oral bioavailability or to alter the binding mode. The guanidine scaffold is a prominent feature in numerous natural products and pharmaceuticals. semanticscholar.org Modifications can include N-substitution or incorporation into a cyclic structure. For instance, creating cyclic guanidine derivatives is an area of increasing interest in medicinal chemistry. researchgate.net

In studies on benzyl guanidine derivatives, methylation of the guanidine group was explored. A derivative with a methyl group introduced at the terminal nitrogen atom showed weak activity against S. aureus. mdpi.com In other cases, the guanidine might be replaced with a bioisostere, such as an aminoguanidine (B1677879) hydrazone. Several aminoguanidine hydrazone derivatives of benzyl precursors showed good antimicrobial activity. mdpi.com The importance of the guanidine group is highlighted in angiotensin II analogues, where the guanidine of Arg² plays a significant role in binding. mdpi.com These examples underscore that while the guanidine group is often key for potent interactions, its structure can be subtly modified or even replaced to modulate activity and other drug-like properties.

| Modification Type | Example | Impact on Activity | Source |

| N-Substitution | Methylation of terminal nitrogen | Resulted in weak antibacterial activity. | mdpi.com |

| Bioisosteric Replacement | Replacement with aminoguanidine hydrazone | Several analogues showed good antimicrobial activity. | mdpi.com |

| Incorporation into a Ring | Cyclic guanidines | An area of increasing interest for creating new derivatives. | researchgate.net |

| Role in Peptide Analogues | Guanidine group of Arginine in Angiotensin II | Plays an important role in receptor binding. | mdpi.com |

Substitution Patterns on Guanidine Nitrogen Atoms

The basicity and hydrogen-bonding capability of the guanidine group are critical for its interaction with the active site of NOS, particularly with a key glutamate residue. Modifications to the guanidine nitrogen atoms can significantly impact these properties and, consequently, the inhibitory activity.

Research into related guanidine-based NOS inhibitors has shown that substitution on the guanidine nitrogen atoms is a viable strategy for modulating potency. For instance, in a series of Nω-nitro-Nω'-substituted guanidines, the introduction of a nitro group to one of the terminal nitrogens, along with various benzylamine-derived substituents on the other, produced compounds with varied inhibitory profiles against different NOS isoforms (nNOS, eNOS, and iNOS). scirp.org This suggests that while the core guanidinium (B1211019) charge is important for the initial binding, the substitution pattern allows for fine-tuning of the molecule's electronic properties and its fit within the active site.

For analogues of this compound, substitutions could range from small alkyl groups to larger, more complex moieties. The goal of such substitutions would be to explore additional binding pockets within the enzyme's active site, potentially increasing potency or conferring selectivity for one NOS isoform over the others.

Table 1: Conceptual Substitution Patterns on the Guanidine Moiety and Their Potential Impact

| Substitution Position | Substituent Type | Potential Effect on Activity | Rationale |

| Terminal (N') Nitrogen | Small Alkyl (e.g., -CH₃) | May decrease potency | Could disrupt key hydrogen bonds and increase steric hindrance. |

| Terminal (N') Nitrogen | Electron-withdrawing (e.g., -NO₂) | Modulates pKa; may alter binding | Changes the basicity and electronic distribution of the guanidine group, potentially affecting the electrostatic interaction with the enzyme. scirp.org |

| Internal (N) Nitrogen | Alkyl or Aryl | Likely detrimental | Substitution at this position would significantly alter the resonance stabilization and planarity of the guanidinium cation, likely reducing binding affinity. |

Bioisosteric Replacements of Guanidine (e.g., urea (B33335), thiourea)

Bioisosterism is a fundamental strategy in medicinal chemistry used to replace a functional group with another that retains similar physical and chemical properties, often to improve potency, selectivity, or pharmacokinetic properties. The guanidine group can be replaced by several bioisosteres, including urea and thiourea (B124793).

In the context of NOS inhibition, the thioamidine fragment found in S-alkylisothioureas is a well-established isostere of the guanidine group of L-arginine. researchgate.net These compounds have been developed as potent and selective NOS inhibitors. researchgate.net The replacement of the guanidine in this compound with a thiourea or urea moiety would probe the importance of the strong basicity of the guanidine group for inhibitory activity.

Urea/Thiourea: These groups are less basic than guanidine but maintain the ability to act as hydrogen bond donors and acceptors. A urea or thiourea analogue might exhibit a different selectivity profile for NOS isoforms. While likely less potent due to the weaker basicity, these analogues could reveal secondary binding interactions.

Amidines: The amidine function (-C(=NH)NH2) is itself a core component of guanidine and a known feature of many NOS inhibitors. nih.gov Indeed, compounds where the amidine function is attached directly to a pyrazole ring, such as 1H-Pyrazole-1-carboxamidine (PCA), are potent inhibitors of all three NOS isoforms. nih.gov This indicates that the core amidine functionality is sufficient for potent activity.

SAR studies on related pyrazole-carboxamidines demonstrate the sensitivity of the scaffold to substitution. For example, adding methyl groups to the pyrazole ring of PCA reduces potency but can introduce selectivity toward the inducible NOS (iNOS) isoform. nih.gov

Table 2: Inhibitory Activity of Pyrazole-1-carboxamidine Analogues Against NOS Isoforms

| Compound | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) |

| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 |

| 3-Methyl-PCA | 5.0 | >100 | >100 |

| 4-Methyl-PCA | 2.4 | >100 | >100 |

| Data sourced from a study on pyrazole-1-carboxamidine, a structurally related analogue. nih.gov |

This data highlights that even minor structural changes to the heterocyclic ring can dramatically influence both potency and isoform selectivity, a principle that would apply to bioisosteric replacements of the guanidine in the this compound series.

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a paramount role in the interaction between a drug molecule and its biological target. researchgate.net Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, meaning they bind one enantiomer of a chiral drug preferentially over the other.

The structure of this compound is achiral. However, chirality can be introduced by substitution. For example, adding a substituent to the benzylic carbon (the -CH₂- group linking the phenyl and guanidine groups) would create a stereocenter.

If a chiral center were introduced, it would be expected that the two resulting enantiomers (R and S) would display different biological activities. This phenomenon, known as enantioselectivity, arises because one enantiomer will have a more favorable three-dimensional arrangement of its functional groups to interact with the chiral binding site of the enzyme. researchgate.net The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer."

Therefore, in the development of substituted analogues of this compound that are chiral, the synthesis of single enantiomers and their individual biological evaluation would be a critical step. This allows for a more precise understanding of the SAR and can lead to the development of more potent and selective drugs with a cleaner pharmacological profile. mdpi.com

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations are instrumental in predicting how a ligand such as 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine might bind to a protein target. These computational methods help in understanding the intermolecular interactions that stabilize the ligand-protein complex.

In silico molecular docking studies on pyrazole (B372694) derivatives have been conducted to predict their binding affinities and poses within the active sites of various protein targets. For instance, studies on pyrazole-containing compounds have shown that they can achieve favorable binding energies, often indicating stable interactions. The binding affinity is a critical parameter that suggests the potency of a compound. For example, in a study of novel pyrazole derivatives, the binding energies ranged from -8.4 to -9 Kcal/mol against Pokeweed Antiviral Protein rjpbcs.com. Another study on pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) also demonstrated strong binding affinities biointerfaceresearch.com.

The predicted binding pose of a ligand reveals its orientation within the active site, which is crucial for its inhibitory activity. For pyrazole derivatives, the pyrazole ring and its substituents often play a key role in forming essential interactions with the protein. The benzyl (B1604629) group, for instance, can fit into hydrophobic pockets, while the pyrazole and guanidine (B92328) moieties can form hydrogen bonds and electrostatic interactions.

Table 1: Representative Binding Affinities of Analogous Pyrazole Compounds

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazole Hydrazineyl Pyrimidine (B1678525) Derivatives | Pokeweed Antiviral Protein | -8.4 to -9.0 |

| Pyrazolo-Pyrimidinones | Epidermal Growth Factor Receptor (EGFR) | High |

| Pyrazole-Benzimidazolone Hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | High |

This table is generated based on data from analogous compounds and is for illustrative purposes.

The stability of a ligand-protein complex is determined by a network of interactions with key amino acid residues in the binding pocket. For pyrazole-containing ligands, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the guanidine group are potential hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with polar residues such as arginine, glycine, and serine in the active site rjpbcs.com.

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan nih.gov.

Electrostatic Interactions: The guanidine group is protonated at physiological pH, carrying a positive charge. This allows for strong electrostatic interactions with negatively charged residues like aspartate and glutamate (B1630785) in the binding site.

For example, in docking studies of pyrazole derivatives with the Epidermal Growth Factor Receptor (EGFR), key interactions with residues in the ATP-binding site were identified as being critical for their activity nih.gov. Similarly, studies with other pyrazole analogs have highlighted interactions with specific amino acid residues that are essential for their biological function ajpp.in.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture than static docking poses.

MD simulations can reveal the conformational flexibility of this compound both in solution and when bound to a target. The molecule is expected to have several rotatable bonds, allowing it to adopt various conformations. The benzyl-pyrazole linkage and the guanidine group's attachment point are key areas of flexibility. Understanding the conformational landscape is important as the bioactive conformation (the shape the molecule adopts when it binds to its target) may be a higher energy state that is stabilized by the binding interactions.

MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex's movements over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics to evaluate stability include the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable complex will typically show low and converging RMSD values. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation is a strong indicator of a stable binding mode.

ADMET Prediction and Pharmacokinetic Modeling (Preclinical In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early drug discovery to assess the drug-like properties of a compound. For this compound, these predictions would be based on its structural features.

Studies on acylguanidine analogs have shown good absorption and solubility characteristics with minimal toxic effects in in silico models nih.govnih.gov. The guanidine group, being highly basic, is expected to be protonated at physiological pH, which can influence properties like solubility and membrane permeability.

Table 2: Predicted ADMET Properties for a Representative Guanidine-Containing Analog

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of certain isoforms | Could lead to drug-drug interactions |

| Excretion | ||

| Route of Excretion | Likely renal | The charged guanidine group may favor excretion via the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Likely non-mutagenic | Low potential to cause genetic mutations |

This table is a generalized prediction based on the structural features of the compound and data from related analogs. nih.govnih.govresearchgate.net

Pharmacokinetic modeling would further refine these predictions by simulating the compound's journey through the body over time. These models can help in estimating key parameters such as bioavailability, clearance, and half-life, which are critical for understanding how the compound might behave in a biological system.

Absorption and Distribution Properties

No specific studies on the predicted absorption and distribution properties of this compound were found in the searched scientific literature.

Metabolism and Excretion Pathways (theoretical)

There are no available theoretical studies detailing the metabolic and excretion pathways of this compound in the public domain.

Quantum Chemical Calculations

Electronic Structure and Reactivity Descriptors

Specific quantum chemical calculations detailing the electronic structure and reactivity descriptors for this compound have not been reported in the available literature.

pKa Prediction and Ionization State Analysis

While general methods for pKa prediction of guanidine-containing compounds exist, a specific pKa prediction and ionization state analysis for this compound is not available in the searched scientific literature.

Preclinical Pharmacological Profiling of 1 4 1h Pyrazol 5 Yl Benzyl Guanidine

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as half-life and oral bioavailability. This assessment is typically performed using in vitro systems like liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comwuxiapptec.com

In these assays, the test compound is incubated with liver fractions (microsomes or hepatocytes) from various species, including humans, to identify potential interspecies differences in metabolism. frontiersin.org The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-mass spectrometry (LC-MS/MS), to determine its intrinsic clearance. springernature.com

Studies on related pyrazole-containing compounds have provided insights into potential metabolic profiles. For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have demonstrated favorable metabolic stability. nih.govnih.gov These compounds exhibited high stability in both mouse and human plasma and very good stability in liver microsomes from both species, suggesting they are not rapidly broken down by metabolic enzymes. nih.gov This characteristic is often a positive indicator for further development.

| Test System | Species | Observed Stability | Reference |

|---|---|---|---|

| Plasma | Mouse | Excellent | nih.gov |

| Plasma | Human | Excellent | nih.gov |

| Liver Microsomes | Mouse | Very Good | nih.gov |

| Liver Microsomes | Human | Very Good | nih.gov |

In Vivo Pharmacokinetic (PK) Studies in Animal Models

In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in multiple animal models to provide data for predicting human pharmacokinetics.

Following administration, the concentration of the compound is measured over time in various biological matrices, primarily plasma. For compounds containing a benzyl-guanidine moiety, insights can be drawn from studies on analogues like meta-iodo-benzyl-guanidine (mIBG). Pharmacokinetic studies of radiolabeled mIBG in mice and rats have shown very high blood clearance several hours after injection. researchgate.net

Distribution studies indicate where the compound travels in the body. For mIBG, a high affinity for organs with adrenergic innervation, such as the adrenal glands, salivary glands, heart, and spleen, has been confirmed. researchgate.net Plasma protein binding is another critical parameter; for mIBG, binding was found to be very low one hour post-injection but increased significantly after 72 hours. Elimination is primarily assessed by measuring the excretion of the compound and its metabolites, often in urine and feces. Studies with mIBG show rapid excretion of radioactivity within the first 24 hours. researchgate.net

Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation, is a crucial parameter for orally delivered drugs. Preclinical studies in various animal species are used to determine this value. For example, a pyrazole-containing MET kinase inhibitor, GNE-A, exhibited wide interspecies variability in oral bioavailability: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov Plasma clearance was low to moderate across these species. nih.gov Such data on plasma exposure (e.g., Cmax, AUC) and half-life are vital for designing further efficacy and toxicology studies.

Pharmacodynamic (PD) Studies in Animal Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. These studies are crucial for establishing proof-of-concept and understanding the mechanism of action in a living system.

A key goal of preclinical development is to establish a clear relationship between the drug's concentration in the body (exposure) and its therapeutic effect (efficacy). This is often achieved through dose-response studies in relevant animal models of disease. For instance, in vivo studies of a potent pyrazole-based TRPV1 antagonist, compound 51, demonstrated dose-dependent anti-nociceptive activity in a formalin-induced pain model in mice. nih.gov Furthermore, pharmacokinetic-pharmacodynamic (PK-PD) modeling can be employed to quantitatively describe the exposure-response relationship. Such modeling for the MET kinase inhibitor GNE-A in a tumor xenograft model was used to project the oral doses required to achieve 50% and 90% tumor growth inhibition. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides |

| meta-iodo-benzyl-guanidine (mIBG) |

| GNE-A (N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) |

| 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) urea (B33335) (Compound 51) |

Future Research Directions and Potential Applications

Development of Next-Generation Analogues with Improved Profiles

Future research will likely focus on the rational design and synthesis of next-generation analogues of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine to optimize its pharmacological properties. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netnih.gov

Key areas for analogue development include:

Substitution on the Pyrazole (B372694) Ring: Modifications at different positions of the pyrazole ring can significantly influence biological activity. nih.gov Introducing various substituents could modulate the compound's interaction with specific biological targets.

Alterations to the Benzyl (B1604629) Linker: The benzyl group serves as a linker between the pyrazole and guanidine (B92328) moieties. Exploring different aromatic and aliphatic linkers could refine the compound's spatial orientation and binding affinity.

Guanidine Group Modifications: The guanidine group is known for its ability to form strong interactions with biological targets. Modifications to this group, such as N-substitution, could fine-tune its basicity and hydrogen bonding capacity, potentially leading to improved target engagement.

The development of such analogues will aim to produce compounds with superior efficacy and reduced off-target effects, making them more suitable for clinical development. Interactive data tables from studies on related pyrazole inhibitors can provide valuable insights into the effects of specific substitutions on activity.

Table 1: Illustrative Structure-Activity Relationships of Pyrazole-Based Inhibitors (Note: This table is a hypothetical representation based on general findings in the field and does not represent data for this compound itself.)

| Compound ID | R1 (Pyrazole) | R2 (Benzyl) | Target Inhibition (IC50, nM) |

| Analogue A | -H | -H | 150 |

| Analogue B | -CH3 | -H | 120 |

| Analogue C | -H | 4-Cl | 80 |

| Analogue D | -CH3 | 4-Cl | 50 |

Exploration of Alternative Therapeutic Areas

The pyrazole and guanidine scaffolds are present in a wide array of pharmacologically active compounds, suggesting that this compound and its future analogues could have applications in multiple therapeutic areas beyond a single initial target.

Oncology: Pyrazole derivatives are well-represented in cancer drug discovery, targeting various kinases and other signaling proteins. nih.govnih.govnih.gov The guanidine moiety is also found in several anticancer agents. Therefore, a significant future direction would be to screen this compound and its analogues against a panel of cancer cell lines and relevant molecular targets.

Inflammatory Diseases: Many pyrazole-containing compounds exhibit anti-inflammatory properties. nih.govresearchgate.net Investigating the potential of this compound in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease could unveil new therapeutic opportunities.

Infectious Diseases: The guanidine group is a key feature in a number of antimicrobial agents. mdpi.com Exploring the antibacterial and antifungal activity of this compound class is a logical extension of its potential applications.

Metabolic Disorders: Certain pyrazole derivatives have been investigated for their potential in managing metabolic diseases like diabetes. This presents another avenue for future research.

Investigation of Combination Strategies in Preclinical Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, future preclinical studies should explore the use of this compound in combination with existing standard-of-care therapies. nih.gov

For instance, in an oncological context, this could involve:

Combination with Chemotherapy: Assessing for synergistic or additive effects when combined with traditional cytotoxic agents.

Combination with Targeted Therapies: Investigating combinations with other kinase inhibitors or targeted agents to block multiple signaling pathways simultaneously.

Combination with Immunotherapy: Exploring the potential to enhance the efficacy of immune checkpoint inhibitors.

These combination studies would be essential to determine the optimal therapeutic positioning of this compound class in complex diseases like cancer.

Advanced Preclinical Models for Efficacy and Mechanistic Insight

To gain a deeper understanding of the therapeutic potential and mechanism of action of this compound and its analogues, the use of advanced preclinical models will be indispensable. researchgate.netmdpi.com

These models include:

Three-Dimensional (3D) Spheroid and Organoid Cultures: These models more accurately mimic the in vivo tumor microenvironment and can provide more predictive data on drug efficacy than traditional 2D cell cultures.

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered highly representative of human cancer and are valuable for in vivo efficacy testing. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in an immunocompetent setting can be used to study the interaction of the compound with the tumor and the immune system.

The utilization of these advanced models will provide crucial insights into the compound's in vivo efficacy, mechanism of action, and potential biomarkers for patient selection, thereby facilitating its translation into clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyrazole derivatives with benzylguanidine precursors under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) . Purification typically involves column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying guanidine NH signals at δ 6.5–8.0 ppm) .

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for refinement, employing the Independent Atom Model (IAM) and incorporating hydrogen bonding networks. Key parameters include:

- Restraints : Apply DFIX and DANG constraints for bond lengths and angles .

- Disorder Modeling : Split occupancy refinement for flexible pyrazole or benzyl groups .

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency using Coot .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor λmax shifts in buffers (pH 2–12) to detect protonation/deprotonation of guanidine (pKa ~12) and pyrazole (pKa ~4) .

- NMR Stability Studies : Track peak splitting or broadening in D2O/CD3OD mixtures at 25–60°C .

Advanced Research Questions

Q. How can in vitro receptor binding assays be designed to evaluate its antagonistic activity, particularly for histamine H3 receptors?

- Methodological Answer :

- Tissue Preparation : Use guinea pig jejunum strips pre-treated with histamine H3 agonist (R-α-methylhistamine) .

- Functional Assay : Measure inhibition of electrically evoked contractions via organ bath systems. Calculate IC50 using nonlinear regression (GraphPad Prism) .

- Controls : Include reference antagonists (e.g., Thioperamide) and validate via Schild plot analysis .

Q. What computational strategies are effective in predicting its interaction with enzymatic targets like nitric oxide synthase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1NOS) to map hydrogen bonds between guanidine and heme-coordinating residues (e.g., Glu592) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy via MM-PBSA .

Q. How can contradictory potency data across different assay systems (e.g., cell-based vs. tissue-based) be reconciled?

- Methodological Answer :

- Meta-Analysis : Compare logD values (via shake-flask method) to assess membrane permeability discrepancies .

- Orthogonal Assays : Validate using β-arrestin recruitment (TR-FRET) and calcium flux (Fluo-4 AM) assays to isolate receptor-specific effects .

Structural and Mechanistic Questions

Q. What role does the pyrazole-5-yl moiety play in modulating solubility and target selectivity?

- Methodological Answer :

- Solubility : Measure logP via HPLC (C18 column, isocratic methanol/water) and correlate with pyrazole’s hydrophobic surface area (e.g., vs. isoxazole analogs) .

- Selectivity : Perform kinome-wide profiling (Eurofins KinaseScan) to identify off-target interactions (e.g., kinase inhibition) .

Q. How can isotopic labeling (e.g., 15N-guanidine) aid in studying metabolic pathways?

- Methodological Answer :

- Synthesis : Incorporate 15N-guanidine via Boc-protected intermediates and deprotection with TFA .

- Tracing : Use LC-MS/MS (Q-TOF) to track 15N incorporation in liver microsomal incubations, identifying metabolites like oxidized pyrazole derivatives .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.